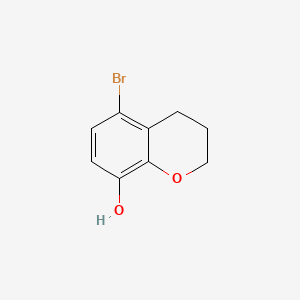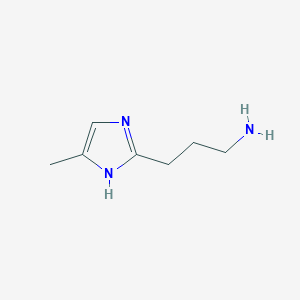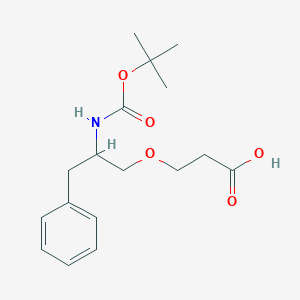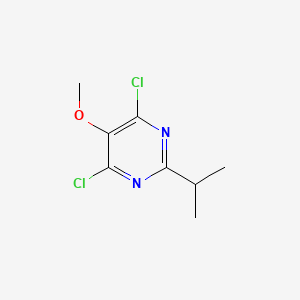
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is an organic compound with intriguing properties and potential applications in various fields. This compound features a benzyl group substituted with a hydroxy group at the para position, and a methoxy group attached to a malonate ester. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate typically involves the reaction of 4-hydroxybenzyl alcohol with dimethyl malonate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The methoxy group is introduced through methylation using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF followed by the desired nucleophile.
Major Products Formed
Oxidation: 2-(4-Hydroxybenzyl)-2-methoxymalonate.
Reduction: Dimethyl 2-(4-hydroxybenzyl)-2-hydroxymalonate.
Substitution: Dimethyl 2-(4-substituted benzyl)-2-methoxymalonate.
Applications De Recherche Scientifique
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the methoxy and malonate groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(4-hydroxybenzyl)-2-hydroxymalonate
- Dimethyl 2-(4-methoxybenzyl)-2-methoxymalonate
- Dimethyl 2-(4-hydroxyphenyl)-2-methoxymalonate
Uniqueness
Dimethyl 2-(4-hydroxybenzyl)-2-methoxymalonate is unique due to the presence of both hydroxy and methoxy groups on the benzyl moiety, which allows for a broader range of chemical reactions and interactions compared to its analogs
Propriétés
Numéro CAS |
848245-33-0 |
|---|---|
Formule moléculaire |
C13H16O6 |
Poids moléculaire |
268.26 g/mol |
Nom IUPAC |
dimethyl 2-[(4-hydroxyphenyl)methyl]-2-methoxypropanedioate |
InChI |
InChI=1S/C13H16O6/c1-17-11(15)13(19-3,12(16)18-2)8-9-4-6-10(14)7-5-9/h4-7,14H,8H2,1-3H3 |
Clé InChI |
KQVLVTBHQSSMSK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=C(C=C1)O)(C(=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,4-Thiazolidinedione, 5-[(4-fluorophenyl)methylene]-3-methyl-](/img/structure/B13931724.png)




